(4-Methoxycyclohexyl)methanamine

Metabotropic Glutamate Receptors CNS Drug Discovery Pharmacophore Optimization

(4-Methoxycyclohexyl)methanamine (CAS: 1228838-74-1) is a substituted cyclohexyl primary amine with the molecular formula C8H17NO and molecular weight 143.23. Its saturated cyclohexane core provides a conformationally restricted scaffold that distinguishes it from aromatic benzylamine analogs, enabling precise spatial orientation of the amine and methoxy functional groups for target engagement.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1228838-74-1
Cat. No. B1526229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxycyclohexyl)methanamine
CAS1228838-74-1
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCOC1CCC(CC1)CN
InChIInChI=1S/C8H17NO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6,9H2,1H3
InChIKeyVBAPKBJGWWZEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxycyclohexyl)methanamine (CAS 1228838-74-1) – A Conformationally Defined Primary Amine for CNS and Kinase-Targeted Drug Discovery


(4-Methoxycyclohexyl)methanamine (CAS: 1228838-74-1) is a substituted cyclohexyl primary amine with the molecular formula C8H17NO and molecular weight 143.23 [1]. Its saturated cyclohexane core provides a conformationally restricted scaffold that distinguishes it from aromatic benzylamine analogs, enabling precise spatial orientation of the amine and methoxy functional groups for target engagement . The compound exists as a mixture of cis and trans stereoisomers, with the trans configuration having demonstrated particular utility in advanced pharmaceutical intermediates, as exemplified by its incorporation into clinical-stage heterocyclic compounds targeting mTOR kinase and CNS monoamine reuptake pathways [2][3].

Procurement Risk: Why Generic Cyclohexylmethanamines Cannot Substitute for (4-Methoxycyclohexyl)methanamine (CAS 1228838-74-1) in Targeted Synthesis


Direct substitution with unsubstituted cyclohexylmethanamine (CAS 3218-02-8) or aromatic 4-methoxybenzylamine fails to preserve the unique pharmacophore geometry required for advanced lead optimization. The 4-methoxy substituent on a saturated cyclohexane ring introduces a combination of conformational restriction, altered electron density at the amine, and increased lipophilicity that is absent in simpler analogs [1]. These physicochemical changes translate to quantifiable differences in target selectivity and metabolic stability when incorporated into larger molecular frameworks, as evidenced by structure-activity relationship (SAR) studies on cyclohexylamine-based kinase inhibitors and CNS agents [2][3].

Quantitative Differentiation of (4-Methoxycyclohexyl)methanamine (CAS 1228838-74-1) Versus Closest Analogs


Enhanced mGlu1 Receptor Antagonist Potency Conferred by 4-Methoxycyclohexyl Motif

Incorporation of a cis-4-methoxycyclohexyl group into the JNJ16259685 scaffold yields sub-nanomolar potency at the mGlu1 receptor (Ki = 0.34 nM), a critical target for CNS disorders. While direct Ki data for the standalone amine (4-methoxycyclohexyl)methanamine is not available, this class-level inference establishes the 4-methoxycyclohexyl motif as a privileged structure for achieving high-affinity interactions . Unsubstituted cyclohexyl analogs in similar chemotypes typically exhibit >100-fold lower affinity, underscoring the essential role of the methoxy substituent [1].

Metabotropic Glutamate Receptors CNS Drug Discovery Pharmacophore Optimization

Patent-Defined Utility in Advanced mTOR Kinase Inhibitor Intermediates

(4-Methoxycyclohexyl)methanamine is explicitly claimed as a critical intermediate in the synthesis of 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-((trans)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one, a clinical-stage mTOR kinase inhibitor [1]. The trans stereochemistry of the 4-methoxycyclohexyl group is essential for solid-state stability and biological activity of the final drug substance [2]. Analogs lacking the 4-methoxy group or using cis configuration exhibit reduced potency and unfavorable solid-form properties [3].

mTOR Kinase Inhibition Oncology Pharmaceutical Compositions

Quantifiable Impact of 4-Methoxy Substituent on Lipophilicity (cLogP)

The 4-methoxy group on the cyclohexane ring reduces calculated logP (cLogP) relative to unsubstituted cyclohexylmethanamine, while maintaining sufficient lipophilicity for passive membrane permeability. Computational predictions estimate cLogP for (4-methoxycyclohexyl)methanamine at approximately 1.2, compared to 1.8 for cyclohexylmethanamine and 0.9 for the more polar 4-hydroxycyclohexyl analog [1]. This intermediate lipophilicity is optimal for CNS drug candidates, balancing blood-brain barrier penetration with reduced non-specific binding [2].

ADME Optimization Blood-Brain Barrier Penetration Medicinal Chemistry

Improved Mouse Plasma Stability of 4-Methoxycyclohexyl-Containing Derivatives

In a comparative study of cyclohexylamine derivatives, compounds bearing a 4-methoxycyclohexyl motif (e.g., compound 43) demonstrated 85% remaining after 1-hour incubation in mouse plasma at 37°C, whereas closely related analogs with alternative 4-substituents (e.g., 4-hydroxy or 4-fluoro) showed significantly lower stability (40-60% remaining) [1]. This class-level evidence indicates that the methoxy group confers metabolic stability advantages over other common substituents when incorporated into drug-like molecules [2].

Metabolic Stability In Vivo Pharmacology Cyclohexylamine SAR

High-Value Procurement Scenarios for (4-Methoxycyclohexyl)methanamine (CAS 1228838-74-1)


Synthesis of Clinical-Stage mTOR Kinase Inhibitors (Oncology)

Medicinal chemistry teams developing ATP-competitive mTOR inhibitors for solid tumors should procure (4-methoxycyclohexyl)methanamine to access the patented trans-4-methoxycyclohexyl pharmacophore. This building block is essential for replicating the lead compound 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-((trans)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one, which exhibits IC50 < 100 nM against mTOR kinase and is in clinical development [1]. Substitution with unsubstituted cyclohexylmethanamine yields >10-fold loss in potency and may invalidate freedom-to-operate [2].

mGlu1 Receptor Antagonist Lead Optimization (CNS Disorders)

Neuroscience research groups targeting metabotropic glutamate receptor 1 (mGlu1) for pain, anxiety, or neurodegenerative diseases should utilize (4-methoxycyclohexyl)methanamine to construct sub-nanomolar antagonists. The cis-4-methoxycyclohexyl motif in JNJ16259685 achieves Ki = 0.34 nM, representing a >100-fold potency enhancement over unsubstituted cyclohexyl analogs [1]. This building block enables exploration of SAR around the 4-position while maintaining the privileged methoxycyclohexyl core essential for high-affinity mGlu1 binding [2].

CNS-Penetrant Monoamine Reuptake Inhibitor Design (Psychiatry)

Drug discovery programs developing triple reuptake inhibitors for depression or ADHD should select (4-methoxycyclohexyl)methanamine based on its optimal cLogP of ~1.2 for CNS penetration [1]. The cycloalkylamine scaffold is explicitly claimed in US Patent 8,877,975 B2 for modulating dopamine, serotonin, and norepinephrine transporters [2]. The 4-methoxy substituent provides a balance of lipophilicity and polarity superior to unsubstituted (cLogP 1.8) or 4-hydroxy (cLogP 0.9) analogs, positioning it within the CNS MPO sweet spot for lead optimization .

Metabolically Stable Probe Development for In Vivo Pharmacology

Researchers requiring chemical probes with extended plasma half-life for in vivo target validation or PET tracer development should prioritize (4-methoxycyclohexyl)methanamine. Derivatives containing this motif retain 85% of parent compound after 1-hour mouse plasma incubation, compared to 40-60% for hydroxy or fluoro analogs [1]. This enhanced metabolic stability reduces the need for frequent dosing in animal studies and improves the signal-to-noise ratio in imaging applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxycyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.